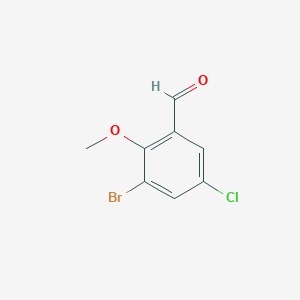

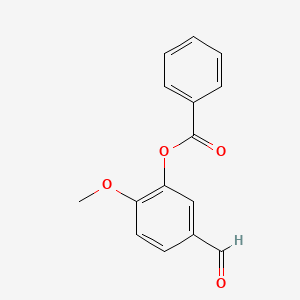

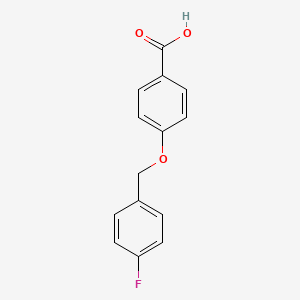

![molecular formula C22H16N2O6 B1331964 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid CAS No. 7084-12-0](/img/structure/B1331964.png)

2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この塩素酸化物は、非対称酸化物であり、1つの塩素原子が+1の酸化状態、もう1つの塩素原子が+7の酸化状態にあります 。室温では淡緑色の液体であり、強力な酸化特性で知られています。

準備方法

過塩素酸塩は、436 nmの紫外線を用いて室温で二酸化塩素 (ClO₂) を光二量化することにより合成できます 。反応は以下のとおりです: [ 2ClO₂ \rightarrow ClOClO₃ ]

別の方法としては、-45°Cで過塩素酸セシウム (CsClO₄) とモノフッ化塩素 (ClOSO₂F) を反応させる方法があります : [ CsClO₄ + ClOSO₂F \rightarrow Cs(SO₃)F + ClOClO₃ ]

化学反応の分析

過塩素酸塩は、以下のようなさまざまな化学反応を起こします。

-

酸化還元: : 室温で分解して、酸素 (O₂)、塩素 (Cl₂)、六酸化二塩素 (Cl₂O₆) を生成します 。 [ 2ClOClO₃ \rightarrow O₂ + Cl₂ + Cl₂O₆ ]

-

金属塩化物との反応: : 金属塩化物と反応して、塩素と対応する無水過塩素酸塩を生成します 。 [ CrO₂Cl₂ + 2ClOClO₃ \rightarrow 2Cl₂ + CrO₂(ClO₄)₂ ] [ TiCl₄ + 4ClOClO₃ \rightarrow 4Cl₂ + Ti(ClO₄)₄ ]

科学研究への応用

過塩素酸塩は、その強力な酸化特性により、さまざまな科学研究に応用されています。以下のような用途があります。

化学: さまざまな化学反応や合成プロセスにおける酸化剤として。

生物学: 酸化ストレスとその生物系への影響に関する研究で。

医学: 酸化機構を利用した治療法開発における潜在的な応用。

産業: 強力な酸化剤を必要とする他の化学物質や材料の製造に使用されています。

科学的研究の応用

Chlorine perchlorate is used in various scientific research applications due to its strong oxidizing properties. It is utilized in:

Chemistry: As an oxidizing agent in various chemical reactions and synthesis processes.

Biology: In studies involving oxidative stress and its effects on biological systems.

Medicine: Potential applications in developing treatments that involve oxidative mechanisms.

Industry: Used in the production of other chemicals and materials that require strong oxidizing agents.

作用機序

過塩素酸塩がその効果を発揮するメカニズムは、その強力な酸化特性にあります。他の物質に酸素原子を供与することで、酸化することができます。 このプロセスは、酸化される物質から過塩素酸塩分子への電子の移動を伴い、塩素と酸素が副生成物として生成されます .

類似化合物の比較

過塩素酸塩は、二酸化塩素 (ClO₂) や六酸化二塩素 (Cl₂O₆) などの他の塩素酸化物と比較できます。 これらの化合物はすべて強力な酸化剤ですが、過塩素酸塩は、非対称構造と異なる酸化状態の塩素原子の存在によってユニークです 。これにより、他の塩素酸化物とは異なる反応性と安定性の特性が得られます。

類似化合物

二酸化塩素 (ClO₂): 水処理や漂白プロセスにおける酸化剤として使用される黄色のガス.

六酸化二塩素 (Cl₂O₆): 過塩素酸塩の分解中に形成される化合物で、強力な酸化特性で知られています.

類似化合物との比較

Chlorine perchlorate can be compared with other chlorine oxides such as chlorine dioxide (ClO₂) and dichlorine hexoxide (Cl₂O₆). While all these compounds are strong oxidizers, chlorine perchlorate is unique due to its asymmetric structure and the presence of chlorine atoms in different oxidation states . This gives it distinct reactivity and stability characteristics compared to other chlorine oxides.

Similar Compounds

Chlorine Dioxide (ClO₂): A yellowish gas used as an oxidizing agent in water treatment and bleaching processes.

Dichlorine Hexoxide (Cl₂O₆): A compound formed during the decomposition of chlorine perchlorate, known for its strong oxidizing properties.

特性

IUPAC Name |

2-[[4-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-19(15-5-1-3-7-17(15)21(27)28)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLGOYXBOAXCEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360515 |

Source

|

| Record name | 2,2'-(1,4-Phenylenedicarbamoyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7084-12-0 |

Source

|

| Record name | 2,2'-(1,4-Phenylenedicarbamoyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

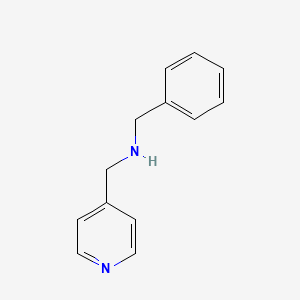

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

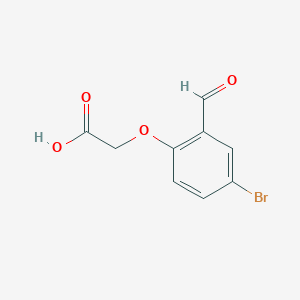

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)